molecular formula C12H25N3O2S B12711041 N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-ethylthiourea CAS No. 86398-90-5

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-ethylthiourea

Cat. No.: B12711041
CAS No.: 86398-90-5
M. Wt: 275.41 g/mol
InChI Key: ABJMYXJACIVJID-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea is a synthetic organic compound characterized by the presence of ethoxy, morpholinyl, and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea typically involves the reaction of 3-ethoxypropylamine with morpholine and ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The ethoxy and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-Morpholinyl)ethyl)-N’-ethylthiourea
  • N-(3-Ethoxypropyl)-N’-ethylthiourea
  • N-(3-Ethoxy-2-(4-piperidinyl)propyl)-N’-ethylthiourea

Uniqueness

N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-ethylthiourea is unique due to the presence of both ethoxy and morpholinyl groups, which can impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

86398-90-5

Molecular Formula

C12H25N3O2S

Molecular Weight

275.41 g/mol

IUPAC Name

1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-ethylthiourea

InChI

InChI=1S/C12H25N3O2S/c1-3-13-12(18)14-9-11(10-16-4-2)15-5-7-17-8-6-15/h11H,3-10H2,1-2H3,(H2,13,14,18)

InChI Key

ABJMYXJACIVJID-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCC(COCC)N1CCOCC1

Origin of Product

United States

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